![molecular formula C24H29PSi B14417420 Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane CAS No. 82294-34-6](/img/structure/B14417420.png)
Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes a triphenylphosphine moiety and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with 1-(trimethylsilyl)propyne under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound. These products have diverse applications in organic synthesis and industrial processes.
Scientific Research Applications
Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphine and trimethylsilyl groups. These interactions can lead to the formation of complexes with metals and other substrates, facilitating various chemical transformations. The molecular pathways involved include coordination with metal centers and activation of substrates through nucleophilic or electrophilic mechanisms.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler analog without the trimethylsilyl group.
Trimethylsilylphosphine: Contains the trimethylsilyl group but lacks the triphenylphosphine moiety.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Uniqueness
Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane is unique due to the presence of both the triphenylphosphine and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
82294-34-6 |
|---|---|
Molecular Formula |
C24H29PSi |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
triphenyl(1-trimethylsilylpropylidene)-λ5-phosphane |
InChI |
InChI=1S/C24H29PSi/c1-5-24(26(2,3)4)25(21-15-9-6-10-16-21,22-17-11-7-12-18-22)23-19-13-8-14-20-23/h6-20H,5H2,1-4H3 |
InChI Key |
CHFDLCSVLBZJKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


stannane](/img/structure/B14417343.png)
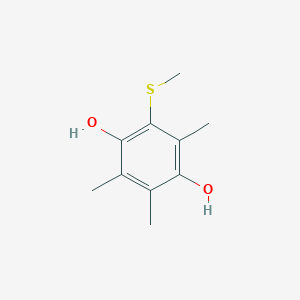
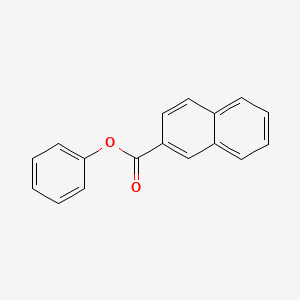
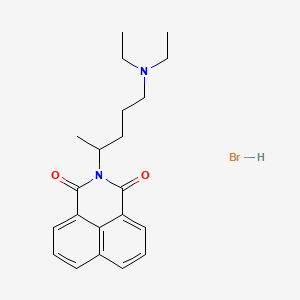
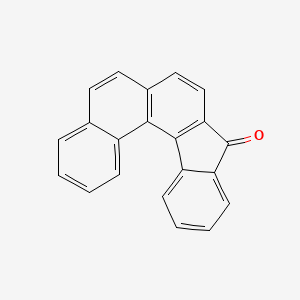

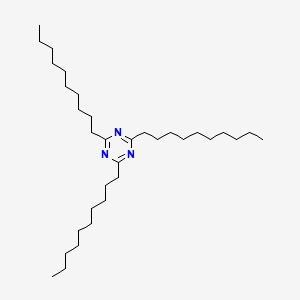
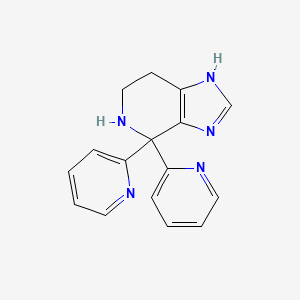
![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)

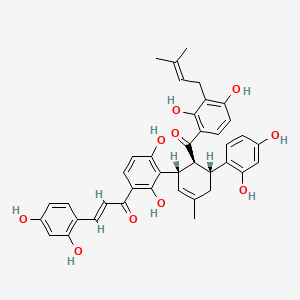
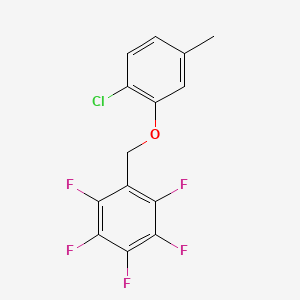
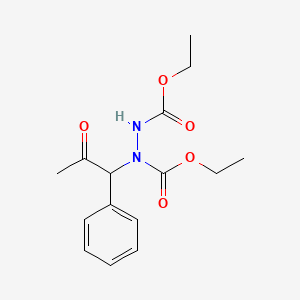
silane](/img/structure/B14417441.png)
